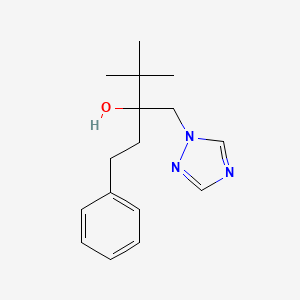

4,4-Dimethyl-1-phenyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol

説明

Tebuconazole, systematically named (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol (CAS 107534-96-3), is a third-generation triazole fungicide first introduced in 1989 for cereal treatment . It inhibits fungal sterol biosynthesis by targeting the enzyme 14-α-demethylase, disrupting ergosterol production and cell membrane integrity . With a molecular weight of 307.82 g/mol, it is sparingly soluble in water (0.032–0.036 g/L at 20°C) but dissolves well in organic solvents . Its broad-spectrum efficacy spans cereals, grapes, fruits, and vegetables, offering protective, curative, and eradicative actions .

特性

CAS番号 |

97821-63-1 |

|---|---|

分子式 |

C16H22ClN3O |

分子量 |

307.82 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-4-ylmethyl)pentan-3-ol |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-11-18-19-12-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 |

InChIキー |

DIQITXGMOQMLSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(CCC1=CC=CC=C1)(CN2C=NC=N2)O |

正規SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NN=C2)O |

製品の起源 |

United States |

生物活性

4,4-Dimethyl-1-phenyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol, a compound with significant biological implications, is primarily studied for its activity as a triazole derivative. Triazoles are known for their diverse biological activities, including antifungal and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H21N3O

- Molecular Weight : 273.35 g/mol

- CAS Number : 12941291

Triazole compounds generally exert their biological effects through the inhibition of cytochrome P450 enzymes, particularly CYP51. This inhibition disrupts ergosterol biosynthesis in fungi and can modulate mammalian CYP gene expression. Research indicates that triazoles can affect various metabolic pathways in mammals, leading to potential toxicological effects.

Antifungal Activity

Triazole derivatives, including this compound, have been shown to possess significant antifungal properties. They inhibit fungal growth by targeting the synthesis of ergosterol, an essential component of fungal cell membranes.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of triazole compounds on cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that triazole derivatives exhibited cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound showed enhanced potency compared to other derivatives in inhibiting cell proliferation and inducing apoptosis .

Hormonal Effects

Triazoles can also influence hormonal pathways. In rodent models, exposure to triazole fungicides has been associated with alterations in serum testosterone levels and impacts on reproductive health . This suggests that the compound may have endocrine-disrupting potential.

Research Findings

Toxicological Considerations

While the biological activities of this compound are promising, potential toxicological effects must be considered. Studies on related triazole compounds indicate that they may induce liver hypertrophy and alter metabolic enzyme activity . Continuous monitoring and research are necessary to fully understand the safety profile of this compound.

類似化合物との比較

Comparison with Similar Triazole Compounds

Structural Analogues

Triadimefon

- Structure: 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

- Mode of Action : Inhibits ergosterol biosynthesis but includes a ketone group, altering binding affinity to 14-α-demethylase .

- Solubility : Higher water solubility (0.27 g/L) compared to tebuconazole, facilitating foliar uptake but increasing leaching risk .

- Application : Primarily used against powdery mildew and rusts in cereals and grapes.

Paclobutrazol

- Structure : (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol.

- Mode of Action : Dual function as a fungicide and plant growth regulator, reducing gibberellin synthesis .

- Key Difference : The triazole group is at position 2 (vs. position 3 in tebuconazole), reducing antifungal potency but enhancing growth-inhibiting effects .

Fluconazole (Noted in General Triazole Context)

- Structure : Bis-triazole derivative lacking the chlorophenyl group.

- Application : Primarily a human antifungal drug, highlighting how structural variations (e.g., absence of chlorophenyl) shift utility from agriculture to medicine.

Functional and Environmental Comparisons

Efficacy and Spectrum

- Tebuconazole : Broad-spectrum activity against Botryosphaeriaceae, Sclerotinia, and Monilinia spp. . Co-formulations (e.g., with fluopyram) enhance efficacy and delay resistance .

- Triadimefon : Narrower spectrum, effective against rusts and powdery mildews but less persistent in grain fill .

- Paclobutrazol: Limited fungicidal use; primarily employed for dwarfing crops like cucumbers .

Environmental Impact

- Tebuconazole : High persistence (soil half-life >300 days) and toxicity to aquatic organisms (EC₅₀ < 1 mg/L for fish) .

- Triadimefon : Shorter half-life (~30–60 days) but higher mobility due to solubility, increasing groundwater contamination risk .

- Paclobutrazol : Moderate persistence (half-life ~90 days) with lower aquatic toxicity compared to tebuconazole .

Resistance Management

Tebuconazole’s co-formulation with multisite inhibitors (e.g., fluopyram) reduces resistance risk, a strategy less common in older triazoles like triadimefon .

Q & A

Q. 1.1. What are the primary analytical methods for quantifying 4,4-dimethyl-1-phenyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol and its degradation products in environmental matrices?

Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting trace-level residues. For example, studies on tebuconazole (a structurally related triazole fungicide) employed LC-MS/MS to identify degradation products like 1,2,4-triazole and chlorinated derivatives . Potassium bromide tracers in batch adsorption experiments can also track transport behavior in substrates .

Q. 1.2. How does the compound’s stereochemistry influence its fungicidal activity and environmental persistence?

Methodology : Chiral separation techniques (e.g., chiral HPLC) paired with bioactivity assays are critical. Tebuconazole, a stereoisomerically similar compound, shows enantiomer-specific toxicity, with the R-enantiomer exhibiting higher bioactivity. Environmental persistence studies use enantiomeric fraction (EF) analysis to track stereochemical stability in soil and water .

Q. Key Finding :

- The R-enantiomer of tebuconazole degrades 1.3× faster than the S-enantiomer in aerobic soils, suggesting stereoselective degradation pathways .

Advanced Research Questions

Q. 2.1. How can experimental design address contradictions in reported soil half-lives (49–610 days) for this compound?

Methodology : Conduct controlled mesocosm studies to isolate variables (e.g., soil organic carbon, microbial activity, pH). For tebuconazole, discrepancies arise from soil type and climatic conditions. For example, higher organic carbon content (>2.5%) correlates with prolonged half-lives (>300 days) due to reduced bioavailability .

Q. Recommendation :

- Use standardized OECD 307 guidelines for aerobic soil degradation studies.

- Include isotopic labeling (e.g., ¹⁴C-tracers) to distinguish between mineralization and bound residues .

Q. 2.2. What molecular mechanisms underlie the compound’s oxidative stress induction in non-target aquatic organisms?

Methodology : Zebrafish (Danio rerio) models combined with transcriptomic (RNA-seq) and biochemical assays (SOD, CAT, MDA levels) reveal oxidative stress pathways. Tebuconazole exposure at 1.5 mg/L for 96 hours significantly upregulates cyp1a and gstp1 genes, indicating Phase I/II detoxification activation .

Q. 2.3. How do coexisting pesticides or adjuvants alter the adsorption kinetics of this compound in agricultural substrates?

Methodology : Batch adsorption experiments with diuron or other co-applied pesticides (e.g., tebuconazole + diuron) reveal competitive binding. Freundlich isotherm models show reduced adsorption coefficients (Kf) by 15–20% when applied in mixtures, likely due to site competition on soil organic matter .

Q. Recommendation :

- Use synchrotron-based X-ray absorption spectroscopy (XAS) to map binding sites on soil colloids.

Q. 2.4. What advanced computational models predict the compound’s environmental fate and ecotoxicological risks?

Methodology : Quantitative structure-activity relationship (QSAR) models and fugacity-based fate models (e.g., EQC, SimpleBox) integrate physicochemical properties (log Kow = 3.7, water solubility = 36 mg/L) to predict partitioning . For tebuconazole, models suggest high bioaccumulation potential in benthic organisms (BCF > 500) .

Q. Key Parameter :

| Property | Value | Impact on Fate |

|---|---|---|

| log Kow | 3.7 | Moderate hydrophobicity |

| Half-life (soil) | 49–610 days | High persistence in anaerobic soils |

Data Contradiction Analysis

Q. 3.1. Why do regulatory guidelines (e.g., ECHA) classify this compound as toxic to aquatic life (H360FD), while field studies report low acute toxicity in fish?

Resolution : Discrepancies arise from exposure duration and endpoint selection. Regulatory classifications prioritize chronic toxicity (e.g., endocrine disruption in zebrafish larvae at 0.1 mg/L over 21 days) , whereas acute studies (96-hour LC50 > 5 mg/L) show lower sensitivity .

Q. Recommendation :

- Conduct multi-generational studies to assess transgenerational effects.

Q. 3.2. How can researchers reconcile conflicting reports on its phytotoxicity in seed treatments?

Resolution : Dose-dependent effects and plant species variability explain contradictions. For example, tebuconazole at 0.75 L/ha suppresses fungal pathogens in oats without phytotoxicity, but higher doses (>1.2 L/ha) inhibit root elongation in sensitive crops like legumes .

Q. Methodology :

- Use standardized OECD 208 (seedling emergence) and 227 (vegetative vigor) tests for species-specific phytotoxicity assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。